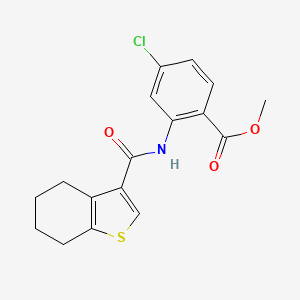

METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE

描述

METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE is a synthetic benzoate ester derivative featuring a 4-chloro substituent on the aromatic ring and a tetrahydrobenzothiophene amide moiety. The compound’s structure combines a benzoate core with a heterocyclic benzothiophene group, which may confer unique physicochemical and bioactive properties.

属性

IUPAC Name |

methyl 4-chloro-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3S/c1-22-17(21)12-7-6-10(18)8-14(12)19-16(20)13-9-23-15-5-3-2-4-11(13)15/h6-9H,2-5H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOSYSGTDLGINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CSC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE typically involves multiple steps. One common method includes the condensation of 4,5,6,7-tetrahydrobenzo[b]thiophene with appropriate carboxylic acid derivatives under specific reaction conditions. The reaction often requires catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity .

化学反应分析

METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:

科学研究应用

METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly in targeting colorectal cancer cells.

Biological Studies: The compound is studied for its antibacterial and antioxidant properties, making it a candidate for developing new therapeutic agents.

Material Science: Thiophene derivatives, including this compound, are used in the development of organic semiconductors and light-emitting diodes.

作用机制

The mechanism of action of METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are crucial in cancer cell metabolism . The compound’s structure allows it to bind effectively to these enzymes, disrupting their function and leading to reduced cancer cell proliferation .

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

Structural Similarities and Key Differences

Compound A : Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()

- Core Structure: Benzoate ester with triazine and methoxyphenoxy substituents.

- Key Differences: Substituents: Compound A includes a triazine ring and bromo-formylphenoxy groups, whereas the target compound features a tetrahydrobenzothiophene amide and a para-chloro group. Bioactivity Implications: Triazine derivatives are often associated with herbicidal activity, while benzothiophene amides may exhibit kinase inhibition or anti-inflammatory effects .

Compound B : Metsulfuron Methyl Ester ()

- Core Structure : Benzoate ester with a sulfonylurea-triazine group.

- Key Differences :

Compound C : 5-[(5-Chloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic Acid ()

- Core Structure : Benzoic acid derivative with morpholine and chloromethoxybenzyl groups.

- Key Differences :

Physicochemical and Bioactive Properties

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | ~350 g/mol (estimated) | 550.8 g/mol | 381.4 g/mol | 406.9 g/mol |

| LogP (Lipophilicity) | High (due to benzothiophene) | Moderate (polar triazine) | Low (sulfonylurea) | Moderate (morpholine) |

| Key Functional Groups | Chloro, benzothiophene amide | Triazine, bromo-formyl | Sulfonylurea, triazine | Morpholine, chloro-methoxy |

Bioactivity Insights :

Methodological Considerations for Similarity Assessment

Virtual screening protocols often employ structural descriptors like Tanimoto coefficients or pharmacophore models to compare compounds (). For the target compound:

- Tanimoto Index : Likely low (<0.3) with Compounds A–C due to distinct substituents, despite shared benzoate cores.

- Pharmacophore Overlap : Partial alignment in hydrogen-bond acceptors (ester groups) but divergence in hydrophobic regions (benzothiophene vs. triazine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。